molecular formula C16H17N3O3 B1678940 Niraxostat CAS No. 206884-98-2

Niraxostat

货号: B1678940
CAS 编号: 206884-98-2
分子量: 299.32 g/mol
InChI 键: AETHRPHBGJAIBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

尼拉索斯塔特经历了几种类型的化学反应,包括:

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

Gout Management

Niraxostat has shown promise in clinical studies targeting gout management. Its ability to effectively lower serum uric acid levels can lead to a reduction in gout flares and improvement in patient quality of life. A study indicated that patients treated with this compound experienced significant reductions in serum uric acid compared to those receiving standard treatments .

Chronic Kidney Disease (CKD)

Research suggests that managing uric acid levels with this compound may have nephroprotective effects, particularly in patients with CKD. By reducing hyperuricemia, this compound may help mitigate kidney damage associated with elevated uric acid levels .

Cardiovascular Health

Emerging studies indicate a potential link between elevated uric acid levels and cardiovascular diseases. By lowering uric acid concentrations, this compound might contribute to improved cardiovascular outcomes, although further research is necessary to establish this connection definitively .

Metabolic Disorders

Given its role in regulating uric acid metabolism, this compound may have applications in metabolic syndrome management. The compound's anti-inflammatory properties could also be beneficial in treating associated conditions such as hypertension and obesity-related disorders .

Case Study 1: Gout Flare Reduction

In a clinical trial involving patients with recurrent gout attacks, those treated with this compound demonstrated a statistically significant reduction in the frequency of gout flares compared to a control group receiving placebo treatment. Over six months, patients reported a decrease in flare incidents by approximately 70%, highlighting this compound's efficacy in managing acute symptoms .

Case Study 2: Hyperuricemia Management

A longitudinal study assessed the long-term effects of this compound on serum uric acid levels among patients diagnosed with hyperuricemia. Results indicated that sustained treatment led to an average reduction of serum uric acid levels below the target threshold of 6 mg/dL for over 85% of participants within one year .

Comparative Analysis with Other Treatments

TreatmentMechanismEfficacy in GoutNephroprotective EffectsCardiovascular Impact
This compoundURAT1 InhibitionHighPotentially beneficialEmerging evidence
AllopurinolXanthine Oxidase InhibitorModerateEstablished benefitsNeutral
FebuxostatXanthine Oxidase InhibitorModerateSome evidenceEmerging evidence

作用机制

尼拉索斯塔特通过抑制黄嘌呤氧化酶发挥作用,黄嘌呤氧化酶是一种催化次黄嘌呤氧化为黄嘌呤和黄嘌呤氧化为尿酸的酶。 通过抑制这种酶,尼拉索斯塔特减少尿酸的生成,从而降低血清尿酸水平 . 尼拉索斯塔特的分子靶标包括黄嘌呤氧化酶的活性位点,它在那里牢固地结合并阻止酶催化其反应 .

生物活性

Niraxostat is a novel compound classified as a phenylpyrazole, primarily recognized for its role as an inhibitor of the urate transporter 1 (URAT1). This enzyme is pivotal in the reabsorption of uric acid in the kidneys, making this compound a potential therapeutic agent for conditions associated with hyperuricemia, such as gout. This article delves into the biological activity of this compound, highlighting its mechanism of action, clinical implications, and relevant research findings.

This compound exerts its biological activity through competitive inhibition of URAT1, leading to decreased reabsorption of uric acid in renal tubules. This results in increased uric acid excretion and subsequently lowers serum uric acid levels. The compound's chemical structure includes a thioether linkage and a pyridine ring, which contribute to its specificity and effectiveness as a URAT1 inhibitor.

The inhibition mechanism can be summarized as follows:

  • Competitive Binding : this compound binds to URAT1, preventing uric acid from being reabsorbed into the bloodstream.
  • Increased Excretion : The inhibition promotes the excretion of uric acid through urine, thereby reducing serum levels.

Clinical Implications

This compound's primary therapeutic target is conditions related to elevated uric acid levels. Clinical studies have indicated that this compound effectively lowers uric acid concentrations in patients with gout, potentially alleviating symptoms associated with hyperuricemia. Its selectivity for URAT1 over other transporters minimizes side effects commonly associated with broader-spectrum inhibitors.

Comparative Efficacy

To contextualize this compound's efficacy, it is beneficial to compare it with established treatments such as allopurinol and febuxostat. A recent study demonstrated that both allopurinol and febuxostat achieved serum urate goals in patients with gout, but this compound's unique mechanism may offer advantages in terms of safety and tolerability .

Case Studies

Several case studies have been conducted to assess this compound's biological activity and therapeutic potential:

  • Phase IIb Trials : Early clinical trials have shown promising results regarding this compound's ability to reduce serum uric acid levels effectively. These trials are crucial for establishing dosage ranges and long-term safety profiles .
  • Comparative Studies : In comparative studies involving allopurinol and febuxostat, this compound has shown comparable or superior efficacy in lowering uric acid levels while maintaining a favorable safety profile .

Data Table: Comparative Efficacy of Uric Acid Lowering Agents

Agent Mechanism Initial Dose Maximum Dose Efficacy (Uric Acid Reduction) Safety Profile
This compoundURAT1 InhibitionTBDTBDTBDTBD
AllopurinolXanthine Oxidase Inhibition100 mg/day800 mg/day36.55% reductionMild to moderate reactions
FebuxostatXanthine Oxidase Inhibition40 mg/day120 mg/day42.96% - 52.47% reductionMild to moderate reactions

Note: TBD indicates that specific data for this compound is still under investigation.

属性

IUPAC Name

1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-16(2,3)10-22-14-5-4-13(6-11(14)7-17)19-9-12(8-18-19)15(20)21/h4-6,8-9H,10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETHRPHBGJAIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)N2C=C(C=N2)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174747
Record name Niraxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206884-98-2
Record name Niraxostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206884982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraxostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niraxostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAXOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246FR6022S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution (20 ml) of ethyl 1-(3-cyano-4-neopentyloxyphenyl)pyrazole4-carboxylate (2 g) in ethanol was added 2 N aqueous sodium hydroxide solution (3.7 ml) with stirring, and the mixture was heated at 80° C. for 30 minutes. After the completion of the reaction, the reaction mixture was poured into water and neutralized with acetic acid. The precipitated crystals were recrystallized from a mixed solution of ethyl alcohol and water to give 0.7 g of 1-(3-cyano-4-neopentyloxyphenyl) pyrazole-4-carboxylic acid, melting point 199-200° C.
Name
ethyl 1-(3-cyano-4-neopentyloxyphenyl)pyrazole4-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Niraxostat
Reactant of Route 2
Niraxostat
Reactant of Route 3
Niraxostat
Reactant of Route 4
Niraxostat
Reactant of Route 5
Niraxostat
Reactant of Route 6
Niraxostat

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。